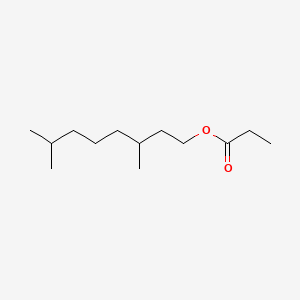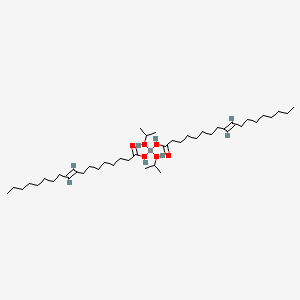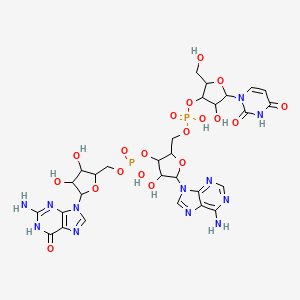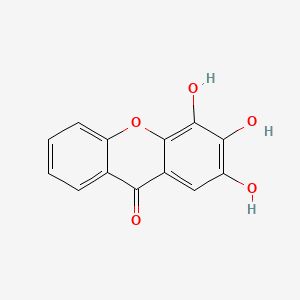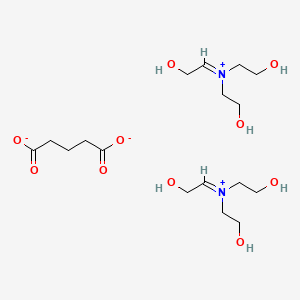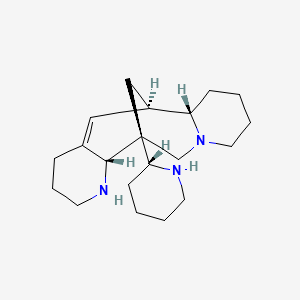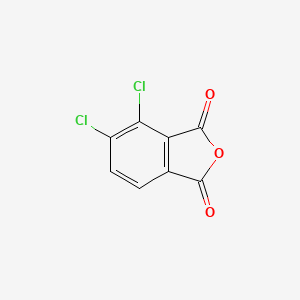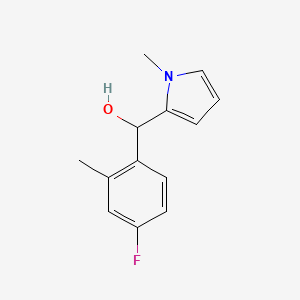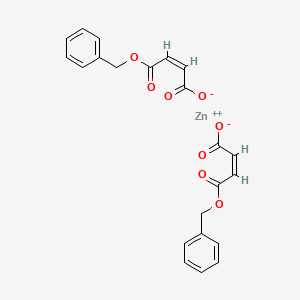
Zinc dibenzyl dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc dibenzyl dimaleate is an organometallic compound that features zinc coordinated with dibenzyl and dimaleate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc dibenzyl dimaleate typically involves the reaction of zinc salts with dibenzyl and dimaleate ligands under controlled conditions. One common method involves the use of zinc chloride, dibenzylamine, and maleic anhydride in an organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production rate and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc dibenzyl dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The dibenzyl and dimaleate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases.
Major Products Formed:
Oxidation: Zinc oxide and organic by-products.
Reduction: Various zinc complexes depending on the reducing agent used.
Substitution: New zinc-ligand complexes with different properties.
Applications De Recherche Scientifique
Zinc dibenzyl dimaleate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which zinc dibenzyl dimaleate exerts its effects involves the coordination of zinc with the dibenzyl and dimaleate ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the zinc center can activate substrates and facilitate chemical transformations.
Comparaison Avec Des Composés Similaires
Zinc diethyldithiocarbamate: Used as a catalyst in polymerization reactions.
Zinc dimethyldithiocarbamate: Known for its applications in rubber vulcanization.
Zinc dibutyldithiocarbamate: Utilized in the synthesis of polyurethanes.
Comparison: Zinc dibenzyl dimaleate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
17200-49-6 |
|---|---|
Formule moléculaire |
C22H18O8Zn |
Poids moléculaire |
475.8 g/mol |
Nom IUPAC |
zinc;(Z)-4-oxo-4-phenylmethoxybut-2-enoate |
InChI |
InChI=1S/2C11H10O4.Zn/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;/h2*1-7H,8H2,(H,12,13);/q;;+2/p-2/b2*7-6-; |
Clé InChI |
AAQMFGSQCFINFK-SVDRMMRJSA-L |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].[Zn+2] |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



